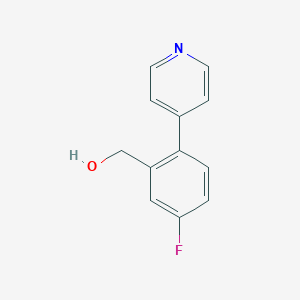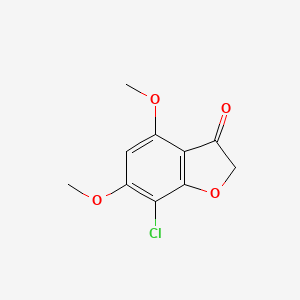
7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique chloro and methoxy substituents, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one typically involves the following steps:
Starting Materials: The synthesis may begin with a suitable benzofuran precursor.
Chlorination: Introduction of the chloro group at the 7th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy groups at the 4th and 6th positions can be introduced using methanol in the presence of a base like sodium methoxide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of hydroxy derivatives.
Substitution: The chloro group may be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol-substituted benzofurans.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential effects on various biological pathways and its interactions with biomolecules.
Medicine
Potential therapeutic applications may include its use as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, it may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethoxy-1-benzofuran-3(2h)-one: Lacks the chloro substituent.
7-Chloro-1-benzofuran-3(2h)-one: Lacks the methoxy substituents.
Uniqueness
The presence of both chloro and methoxy groups in 7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one may confer unique chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
3261-06-1 |
|---|---|
Fórmula molecular |
C10H9ClO4 |
Peso molecular |
228.63 g/mol |
Nombre IUPAC |
7-chloro-4,6-dimethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C10H9ClO4/c1-13-6-3-7(14-2)9(11)10-8(6)5(12)4-15-10/h3H,4H2,1-2H3 |
Clave InChI |
LXAQGDPMKKHFKF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C2=C1C(=O)CO2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


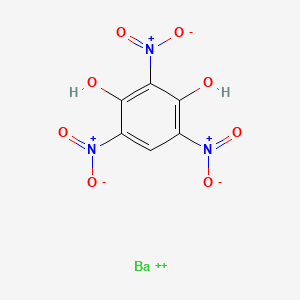
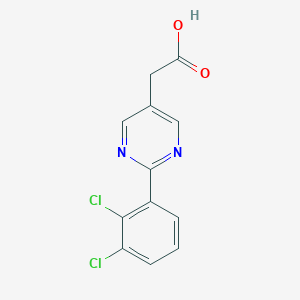
![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B14059686.png)
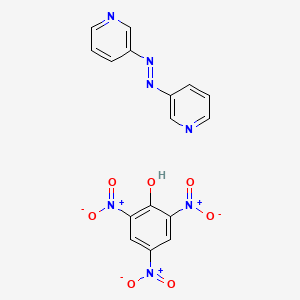

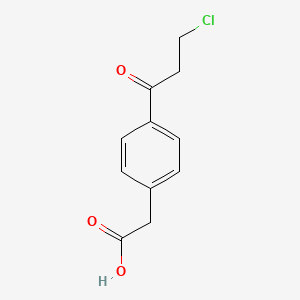

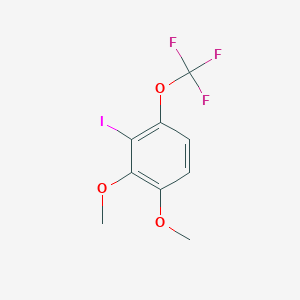
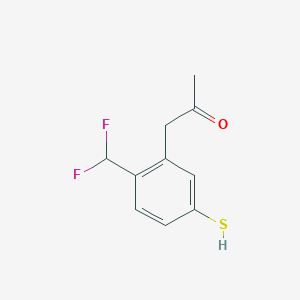

![4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14059741.png)

